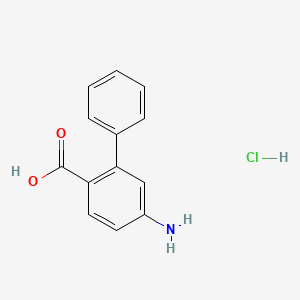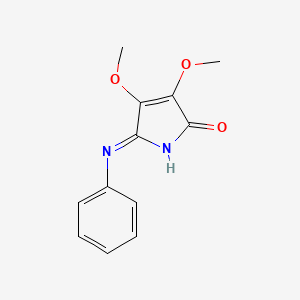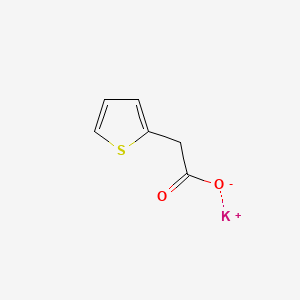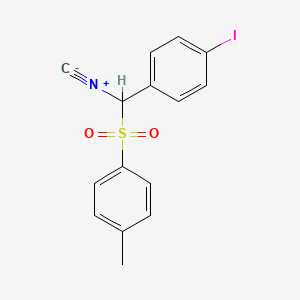![molecular formula C20H18F4N4O2 B8659688 4-[1-(4-Cyano-3-trifluoromethyl-phenylcarbamoyl)-1-methyl-ethylamino]-2-fluoro-N-methyl-benzamide CAS No. 1289942-55-7](/img/structure/B8659688.png)
4-[1-(4-Cyano-3-trifluoromethyl-phenylcarbamoyl)-1-methyl-ethylamino]-2-fluoro-N-methyl-benzamide
カタログ番号 B8659688
CAS番号:
1289942-55-7
分子量: 422.4 g/mol
InChIキー: DWOZGYGNKMSXPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. It would likely exhibit strong intermolecular forces due to the presence of the polar cyano, carbamoyl, and amide groups. Unfortunately, without a specific 3D model or X-ray diffraction data, it’s difficult to provide a detailed analysis of the molecular structure .特性
CAS番号 |
1289942-55-7 |
|---|---|
分子式 |
C20H18F4N4O2 |
分子量 |
422.4 g/mol |
IUPAC名 |
4-[[1-[4-cyano-3-(trifluoromethyl)anilino]-2-methyl-1-oxopropan-2-yl]amino]-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C20H18F4N4O2/c1-19(2,28-13-6-7-14(16(21)9-13)17(29)26-3)18(30)27-12-5-4-11(10-25)15(8-12)20(22,23)24/h4-9,28H,1-3H3,(H,26,29)(H,27,30) |
InChIキー |
DWOZGYGNKMSXPV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)NC2=CC(=C(C=C2)C(=O)NC)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details


The title compound was made in accordance with General Method 1. 2-(3-Fluoro-4-methylcarbamoyl-phenylamino)-2-methyl-propionic acid (1.27 g) was dissolved in DCM. EDC1-HCl (1.91 g) was added to it and the reaction mixture was stirred for 5 min at RT. 4-Amino-2-(trifluoromethyl)benzonitrile (1.00 g) was added portionwise and stirring was continued for 5 h at RT. Water was added to the reaction mixture, and the product was extracted with DCM. The combined organic layer was washed with water, dried over sodium sulfate and evaporated under reduced pressure. The residue was purified by silica gel chromatography (100-200 mesh silica gel) eluting with 5% MeOH-DCM to obtain 650 mg of 4-[1-(4-Cyano-3-trifluoromethyl-phenylcarbamoyl)-1-methyl-ethylamino]-2-fluoro-N-methyl-benzamide, HPLC, Column: YMC ODS AQ, 4.6×250 mm, 5 μm, Mobile Phase A: 0.05% TFA, Mobile Phase B: ACN, Gradient: 10% to 90% B in 10 min, hold for 10 min, 90% to 10% B in 1 min, Flow Rate: 1 mL/min, Retention time: 11.174 min, M+1: 423.
Quantity
1.27 g
Type
reactant
Reaction Step One


[Compound]
Name
EDC1-HCl
Quantity
1.91 g
Type
reactant
Reaction Step Two



Synthesis routes and methods II
Procedure details


The title compound was made in accordance with General Method 1. 2-(3-Fluoro-4-methylcarbamoyl-phenylamino)-2-methyl-propionic acid (1.27 g) was dissolved in DCM. EDCI-HCl (1.91 g) was added to it and the reaction mixture was stirred for 5 min at RT. 4-Amino-2-(trifluoromethyl)benzonitrile (1.00 g) was added portionwise and stirring was continued for 5 h at RT. Water was added to the reaction mixture, and the product was extracted with DCM. The combined organic layer was washed with water, dried over sodium sulfate and evaporated under reduced pressure. The residue was purified by silica gel chromatography (100-200 mesh silica gel) eluting with 5% MeOH-DCM to obtain 650 mg of 4-[1-(4-Cyano-3-trifluoromethyl-phenylcarbamoyl)-1-methyl-ethylamino]-2-fluoro-N-methyl-benzamide, HPLC, Column: YMC ODS AQ, 4.6×250 mm, 5 μm, Mobile Phase A:0.05% TFA, Mobile Phase B:ACN, Gradient: 10% to 90% B in 10 min, hold for 10 min, 90% to 10% B in 1 min, Flow Rate: 1 mL/min, Retention time: 11.174 min, M+1: 423.
Quantity
1.27 g
Type
reactant
Reaction Step One





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Mercaptobenzo[d]oxazole-4-carbonitrile](/img/structure/B8659674.png)


![Benzyl[3-(aminocarbonyl)-5-iodo-2-thienyl]carbamate](/img/structure/B8659698.png)

![2,2'-[Ethane-1,2-diylbis(iminomethanediyl)]bis(4,6-di-tert-butylphenol)](/img/structure/B8659715.png)
